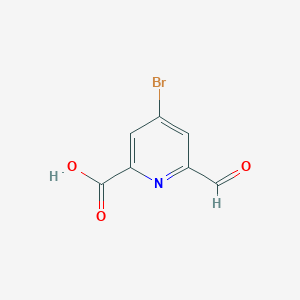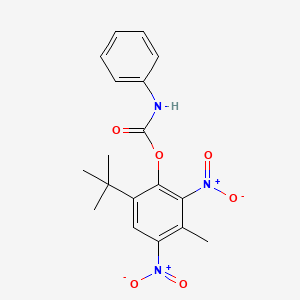
6-tert-Butyl-3-methyl-2,4-dinitrophenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate is a chemical compound known for its unique structural properties and applications in various fields It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with methyl, dinitro, and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate typically involves the reaction of 3-methyl-2,4-dinitro-6-tert-butyl-phenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-4,6-dinitro-m-cresol
- 6-tert-butyl-3-methyl-2,4-dinitrophenol
- 6-(1,1-dimethylethyl)-3-methyl-2,4-dinitrophenol
Uniqueness
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-phenylcarbamate is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
38934-86-0 |
|---|---|
Formule moléculaire |
C18H19N3O6 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O6/c1-11-14(20(23)24)10-13(18(2,3)4)16(15(11)21(25)26)27-17(22)19-12-8-6-5-7-9-12/h5-10H,1-4H3,(H,19,22) |
Clé InChI |
GQFDNLTXTNLQHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)NC2=CC=CC=C2)C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


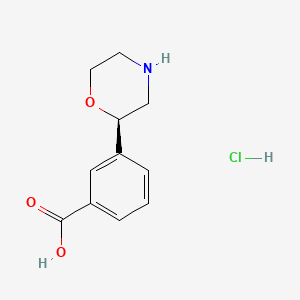

![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
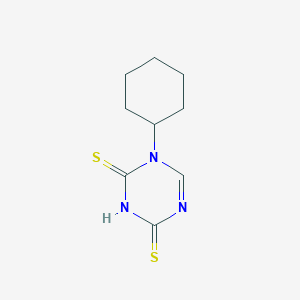
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
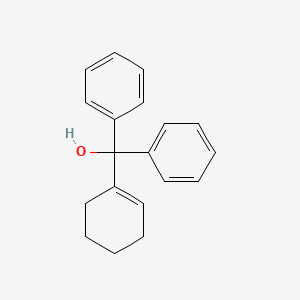




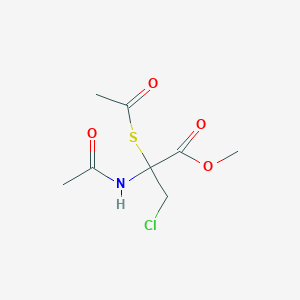
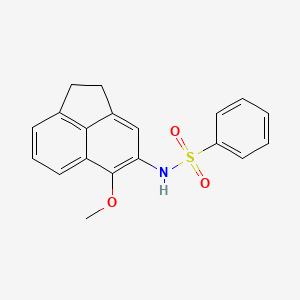
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
